2-Amino-6-fluorobenzothiazole
Overview
Description
2-Amino-6-fluorobenzothiazole is part of the benzothiazole family, compounds known for their diverse biological activities and applications in organic synthesis and materials science. The presence of both amino and fluoro substituents influences its reactivity and interaction with biological systems, making it a subject of study for its antitumor, antimicrobial, and enzyme inhibition properties among others.
Synthesis Analysis
Synthesis of 2-Amino-6-fluorobenzothiazole and its derivatives involves condensation reactions, reduction processes, and modifications to introduce the fluoro group. For example, derivatives of 6-amino-2-phenylbenzothiazole bearing fluoro substituents have been synthesized through reactions involving substituted benzaldehydes and 2-amino-5-nitrothiophenol, followed by reduction of nitro derivatives to amino derivatives (Racané et al., 2006). Additionally, carbon-11 labeled fluorinated 2-arylbenzothiazoles have been developed as potential PET cancer imaging agents, showcasing the compound's relevance in medical imaging (Wang et al., 2006).
Molecular Structure Analysis
Vibrational, NMR, and electronic spectra analyses, alongside quantum chemical investigations, have provided detailed insights into the molecular structure of 2-Amino-6-fluorobenzothiazole. Studies using FT-IR, FT-Raman spectral measurements, and ab initio and DFT calculations reveal the compound's structural parameters, harmonic vibrational frequencies, and the impact of fluoro and amino groups on its properties (Arjunan et al., 2011).
Chemical Reactions and Properties
The chemical behavior of 2-Amino-6-fluorobenzothiazole includes its participation in various reactions, such as nucleophilic substitutions and interactions with other organic compounds, influenced by the presence of reactive amino and fluoro groups. The compound's utility in synthesizing novel derivatives with potential antitumor and antimicrobial activities showcases its chemical versatility.
Physical Properties Analysis
The physical properties of 2-Amino-6-fluorobenzothiazole, including its solubility, melting point, and crystalline structure, are crucial for its application in different scientific domains. The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, for example, highlights the compound's ability to form stable crystal structures, important for its characterization and use in solid-state chemistry (Banerjee et al., 2022).
Scientific Research Applications
Antitumor Properties and Prodrug Development
2-Amino-6-fluorobenzothiazole and its derivatives exhibit potent antitumor properties. Their application in cancer therapy has been explored through the development of amino acid prodrugs to improve solubility and bioavailability. These prodrugs demonstrate significant efficacy against various cancer cell lines, including breast and ovarian cancers. The development of water-soluble prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (NSC 710305, 6d) has progressed to clinical evaluation phases due to their promising pharmaceutical properties and potent antiproliferative activity (Bradshaw et al., 2002); (Hutchinson et al., 2002).
Molecular Investigations
Extensive studies have been conducted on the molecular properties of 2-amino-6-fluorobenzothiazole, including vibrational, nuclear magnetic resonance, and electronic spectral analyses. These studies provide insights into the compound’s structural parameters, chemical shifts, and electronic properties, which are crucial for understanding its biological activity and developing pharmaceutical applications (Arjunan et al., 2011).
Inhibitory Activity in Biological Systems
Research has shown that derivatives of 2-amino-6-fluorobenzothiazole, particularly those with specific fluorine substitutions, can inhibit photosynthetic electron transport in biological systems. This inhibition indicates potential applications in studying or modulating biological processes related to photosynthesis and cellular energy production (Imramovský et al., 2014).
Interaction with β-Cyclodextrin
The interaction between 2-amino-6-fluorobenzothiazole and β-cyclodextrin has been investigated, revealing the formation of inclusion complexes. This interaction is significant for understanding how 2-amino-6-fluorobenzothiazole can be used in drug delivery systems and for enhancing its solubility and stability (Rajamohan et al., 2008).
Synthesis of Radiotracers for Imaging
Fluorinated 2-arylbenzothiazoles, including 2-amino-6-fluorobenzothiazole derivatives, have been synthesized as potential PET cancer imaging agents. This research indicates potential applications in non-invasive imaging of cancers, enhancing the diagnosis and treatment monitoring of various cancer types (Wang et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUXPZQUXVJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313051 | |
Record name | 2-Amino-6-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-fluorobenzothiazole | |
CAS RN |
348-40-3 | |
Record name | 2-Amino-6-fluorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 348-40-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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